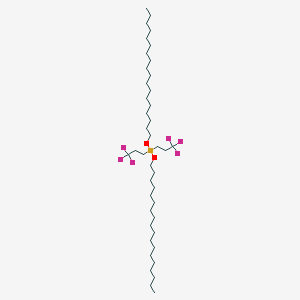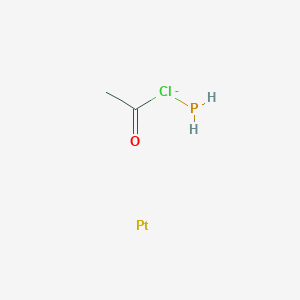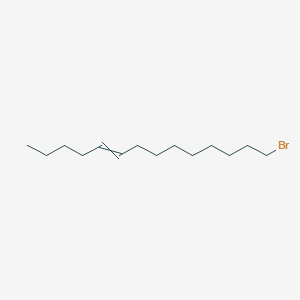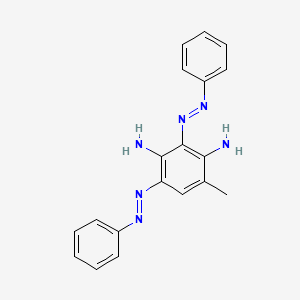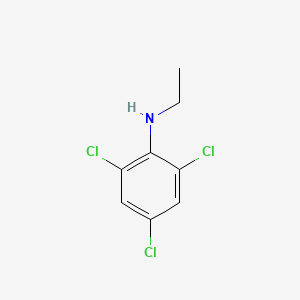
2,4,6-Trichloro-N-ethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-N-ethylaniline is an organic compound with the molecular formula C8H8Cl3N It is a derivative of aniline, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the benzene ring, and an ethyl group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-N-ethylaniline typically involves the chlorination of aniline derivatives. One common method is the reaction of dry aniline with chlorine gas in an anhydrous solution of carbon tetrachloride. The product, 2,4,6-Trichloroaniline, precipitates as a white solid . This intermediate can then be further reacted with ethylating agents to introduce the ethyl group on the nitrogen atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. The use of inert organic solvents and chlorinating agents is common in these processes .
化学反応の分析
Types of Reactions: 2,4,6-Trichloro-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
科学的研究の応用
2,4,6-Trichloro-N-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
作用機序
The mechanism by which 2,4,6-Trichloro-N-ethylaniline exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electrophile, participating in various substitution reactions. Its chlorine atoms and ethyl group influence its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
2,4,6-Trichloroaniline: Similar in structure but lacks the ethyl group on the nitrogen atom.
2,4,6-Trichloroanisole: Another related compound with a methoxy group instead of an ethyl group.
Uniqueness: 2,4,6-Trichloro-N-ethylaniline is unique due to the presence of both chlorine atoms and an ethyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
CAS番号 |
63333-26-6 |
|---|---|
分子式 |
C8H8Cl3N |
分子量 |
224.5 g/mol |
IUPAC名 |
2,4,6-trichloro-N-ethylaniline |
InChI |
InChI=1S/C8H8Cl3N/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4,12H,2H2,1H3 |
InChIキー |
XIIWZUPVDADJHT-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(C=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



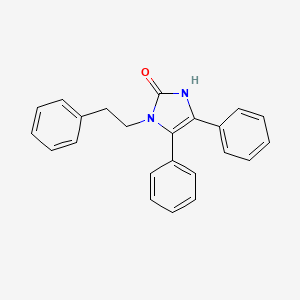

![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)
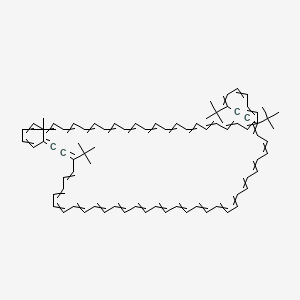
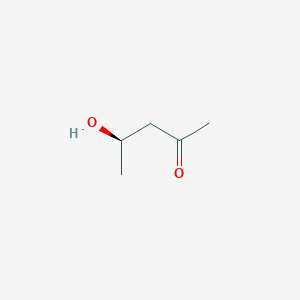

![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
